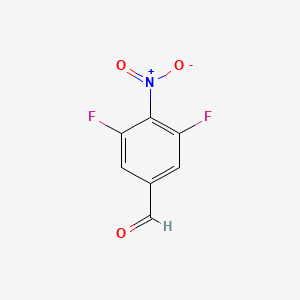

3,5-Difluoro-4-nitrobenzaldehyde

Descripción general

Descripción

3,5-Difluoro-4-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3F2NO3 . It has a molecular weight of 187.1 . The compound is known for its purity, which is approximately 95% .

Molecular Structure Analysis

The InChI code of 3,5-Difluoro-4-nitrobenzaldehyde is 1S/C7H3F2NO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3,5-Difluoro-4-nitrobenzaldehyde has a molecular weight of 187.1 . Its physical and chemical properties, such as melting point, boiling point, and solubility, are not explicitly stated in the searched resources.Aplicaciones Científicas De Investigación

Spectroscopic Analysis : Studies like the one by Karunakaran and Balachandran (2012) have utilized similar compounds (such as 4-chloro-3-nitrobenzaldehyde) for spectroscopic analysis using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectral measurements. Such analysis helps in understanding the molecular structure and vibrational frequencies, which are crucial in chemical research and material sciences (Karunakaran & Balachandran, 2012).

Chemical Synthesis and Reactions : The compound has been used in studies related to chemical synthesis and reaction mechanisms. For instance, the work of Ángeles et al. (2001) discusses the Hantzsch reaction with similar nitrobenzaldehydes, revealing insights into isomer formation and chemical pathways (Ángeles et al., 2001).

Photoreactive Studies : In photoreactive studies, like the one by Meng et al. (1994), nitrobenzaldehydes have been used to understand solid-state photoreactions, providing valuable information for material sciences and photoreactive materials (Meng et al., 1994).

Thermodynamic Analysis : The thermodynamic functions of similar compounds have been analyzed in studies, as seen in Karunakaran and Balachandran's research. This includes understanding stability, charge delocalization, and energy gaps which are essential for predicting the chemical behavior of molecules (Karunakaran & Balachandran, 2012).

Radiopharmaceutical Research : In the field of radiopharmaceuticals, compounds like 3,5-Difluoro-4-nitrobenzaldehyde are used in the synthesis of radiopharmaceuticals for positron emission tomography, as indicated by the research of Orlovskaja et al. (2016). This underscores the compound's relevance in medical imaging and diagnostic procedures (Orlovskaja et al., 2016).

Improved Synthesis Protocols : Zhang Wen-jing (2009) reported on the improved synthesis of similar compounds, which is crucial in optimizing production processes for industrial and research applications (Zhang Wen-jing, 2009).

Mecanismo De Acción

Target of Action

It’s known that benzaldehyde derivatives can interact with various biological targets, including enzymes and receptors, influencing their activity .

Mode of Action

Benzaldehyde derivatives are often involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s molecular weight (1871 g/mol) and predicted properties such as boiling point (3152±420 °C) and density (1541±006 g/cm3) suggest that it may have reasonable bioavailability .

Result of Action

The compound’s potential interactions with biological targets and participation in biochemical reactions suggest that it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-nitrobenzaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .

Propiedades

IUPAC Name |

3,5-difluoro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSZMNKNOZKMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B1413449.png)

![methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1413450.png)

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1413457.png)

![2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1413460.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413461.png)

![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413462.png)

![Methyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B1413464.png)

![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1413469.png)